1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide
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Overview
Description
Starting Material: Benzyl chloride.
Reaction: N-alkylation of the pyrrolidine ring.
Conditions: Base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF.
Addition of Cyanobutyl Group:
Starting Material: 1-bromobutane and sodium cyanide.
Reaction: Nucleophilic substitution to introduce the cyanobutyl group.
Conditions: Reflux in a solvent like acetonitrile.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions
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Formation of Pyrrolidine Ring:
Starting Material: A suitable precursor such as 1,4-diketone.
Reaction: Cyclization using ammonia or primary amines under acidic conditions.
Conditions: Reflux in an appropriate solvent like ethanol or toluene.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitrile groups to primary amines.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes and receptors in biological systems.
Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-carboxamide: Lacks the cyanobutyl group, potentially altering its biological activity.
N-(1-Cyanobutyl)pyrrolidine-3-carboxamide: Lacks the benzyl group, which may affect its interaction with biological targets.
Uniqueness: 1-Benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in similar compounds. The presence of both benzyl and cyanobutyl groups may enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-benzyl-N-(1-cyanobutyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-6-16(11-18)19-17(21)15-9-10-20(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-10,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKDZIXEJMHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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